4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure features a 4-isopropylbenzylidene group at the N-4 position and a 3-methoxyphenyl substituent at the C-5 position of the triazole ring (CID 6879778) . The compound is synthesized via condensation of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-isopropylbenzaldehyde, typically catalyzed by acetic acid or hydrochloric acid under reflux conditions .
Properties
CAS No. |
613249-12-0 |
|---|---|
Molecular Formula |
C19H20N4OS |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4OS/c1-13(2)15-9-7-14(8-10-15)12-20-23-18(21-22-19(23)25)16-5-4-6-17(11-16)24-3/h4-13H,1-3H3,(H,22,25)/b20-12+ |
InChI Key |
YZRMITMJRLCFIA-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-isopropylbenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it valuable in various fields:
- Antimicrobial Activity : Research indicates that derivatives of 4H-1,2,4-triazole compounds possess significant antimicrobial properties. For example, studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies suggest that triazole derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
- Antioxidant Activity : Compounds containing thiol groups are known for their antioxidant properties. The presence of the thiol moiety in this compound may contribute to its ability to scavenge free radicals and protect cells from oxidative stress .
Applications in Medicinal Chemistry
In medicinal chemistry, 4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is being explored for:
- Drug Development : Due to its diverse biological activities, this compound is a candidate for further development into pharmaceuticals targeting infections and cancer.
- Lead Compound for Derivatization : The structure serves as a lead compound for synthesizing new derivatives with enhanced efficacy and selectivity against specific biological targets.
Agricultural Applications
In agricultural science, there is ongoing research into the use of triazole compounds as fungicides and herbicides. The ability of these compounds to inhibit fungal growth makes them suitable candidates for developing new agrochemicals aimed at crop protection.
Case Studies
Several case studies have documented the efficacy of similar triazole compounds:
- A study focused on synthesizing various 1,2,4-triazole derivatives demonstrated their effectiveness against multiple bacterial strains. The synthesized compounds showed varying degrees of inhibition against Bacillus subtilis and Fusarium oxysporum .
- Another investigation into the cytotoxic effects of triazole derivatives revealed promising results in inhibiting tumor cell proliferation in vitro. The study highlighted the potential for these compounds to be developed into anticancer agents .
Mechanism of Action
The mechanism of action of 4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-isopropyl group (electron-donating) in the target compound contrasts with analogs featuring nitro (electron-withdrawing, ) or fluoro (polar, ) substituents. These differences influence electronic properties and reactivity.
- Synthesis Efficiency : Yields for similar compounds range from 68% to 81%, depending on the aldehyde and reaction conditions. The target compound’s synthesis likely follows comparable protocols .
Pharmacological Activity
Antibacterial Activity :
- Compounds with nitrobenzylidene groups (e.g., 4-[(3-nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol) exhibit potent activity against Gram-positive bacteria (MIC: 0.132–0.264 mM), surpassing ampicillin in some cases .
Antiviral Potential:
- Triazole-thiols with halogenated aryl groups (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) show promise against MERS-CoV helicase . The target compound’s isopropyl group may hinder similar interactions due to steric bulk.
CNS Activity :
- Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with benzaldehyde derivatives demonstrate antianxiety and antidepressant effects . The 3-methoxyphenyl group in the target compound could modulate serotoninergic activity, though experimental validation is needed.
Physicochemical Properties
- Solubility : Compounds with trimethoxyphenyl (e.g., ) or pyridinyl (e.g., ) substituents exhibit higher aqueous solubility due to hydrogen-bonding capacity.
Biological Activity
The compound 4-((4-Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 358.42 g/mol. The structure features a triazole ring, which is significant for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives, including the compound . A notable study synthesized various derivatives and evaluated their activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that many derivatives exhibited significant antimicrobial activity.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Zone of Inhibition (mm) | Gram -ve (E. coli) | Gram +ve (S. aureus) | Fungi (C. albicans) |
|---|---|---|---|---|
| 4.4b | 3.80 | Moderate | Good | Moderate |
| 4.4c | 4.30 | Moderate | Moderate | Good |
| 4.4d | 7.50 | Significant | Significant | Moderate |
| 4.4f | - | - | - | Excellent |
The study highlighted that compounds like 4.4d showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, while 4.4f demonstrated excellent antifungal properties against Candida albicans .
Cytotoxic Activity
Research has also explored the cytotoxic effects of this compound against various cancer cell lines. A study reported that triazole derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, with some compounds showing IC50 values comparable to standard chemotherapeutic agents.
Table 2: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-((Isopropylbenzylidene)amino)-5-(3-methoxyphenyl)-triazole-3-thiol | A549 (Lung Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 20.0 |
These findings suggest that the compound possesses potential as an anticancer agent due to its ability to inhibit cell proliferation in vitro .
The biological activity of triazoles generally involves interference with cellular processes such as nucleic acid synthesis and enzyme inhibition. For instance, the presence of the thiol group in this compound may enhance its reactivity with biological targets, potentially leading to increased antimicrobial and anticancer effects.
Case Studies
A case study involving the synthesis and evaluation of a series of triazole derivatives found that modifications in the side chains significantly influenced their biological activities. The presence of electron-donating groups was correlated with enhanced antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
